1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one
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Overview
Description
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a benzo[d][1,3]dioxole ring substituted with two methoxy groups and an ethanone moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
One common method involves the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) in the presence of cesium carbonate (Cs2CO3) as the base . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzo[d][1,3]dioxole ring can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been evaluated for its potential anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells . The compound may also interfere with cell cycle progression, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound has a similar benzo[d][1,3]dioxole ring but differs in its functional groups.
1-(2-Benzo[d][1,3]dioxol-5-yl)vinyl)-4-mercapto-6-methylpyrimidine-5-yl)ethan-2-one: This compound also contains a benzo[d][1,3]dioxole ring but has additional functional groups that confer different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C11H12O5/c1-6(12)9-7(13-2)4-8-10(11(9)14-3)16-5-15-8/h4H,5H2,1-3H3 |
InChI Key |
MEIQECANKVWQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1OC)OCO2)OC |
Origin of Product |
United States |
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